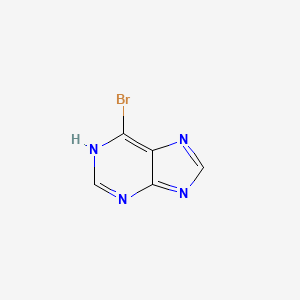

6-bromo-1H-purine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compound “6-bromo-1H-purine” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-bromo-1H-purine” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving the formation of an intermediate compound.

Step 2: Further reaction with additional reagents to form the final product.

Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and precise timing to ensure the desired outcome.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Using large quantities of starting materials and reagents.

Purification: Employing techniques such as distillation, crystallization, or chromatography to achieve high purity.

Quality Control: Ensuring the final product meets industry standards through rigorous testing.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

6-Bromo-1H-purine undergoes SNAr reactions with nitrogen, oxygen, and sulfur nucleophiles, though its reactivity is intermediate compared to other 6-halopurines.

Reactivity Trends in SNAr Reactions

Comparative kinetic studies of 6-halopurines reveal the following reactivity order under different conditions:

| Nucleophile | Solvent/Base System | Reactivity Order | Source |

|---|---|---|---|

| Butylamine | Acetonitrile (BuNH₂/MeCN) | F > Br > Cl > I | |

| Methanol | DBU/MeCN | F > Cl ≈ Br > I | |

| Potassium thioacetate | DMSO | F > Br > I > Cl |

Key findings:

-

6-Bromopurine is less reactive than 6-fluoropurine but more reactive than 6-chloro- and 6-iodopurines in most SNAr reactions .

-

In reactions with aliphatic amines (e.g., butylamine), 6-bromo derivatives achieve moderate yields (50–70%) .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound facilitates high-efficiency couplings under palladium or nickel catalysis.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids produces 6-arylpurine derivatives:

textThis compound + ArB(OH)₂ → 6-Arylpurine (Ar = aryl)

Conditions : Pd(PPh₃)₄, K₂CO₃, toluene, 100°C .

Yield : ~60–80% for electron-rich aryl groups .

Sonogashira Coupling

Alkynylation at C6 proceeds smoothly with terminal alkynes:

textThis compound + HC≡CR → 6-Alkynylpurine (R = alkyl/aryl)

Conditions : Pd(PPh₃)₄, CuI, triethylamine, DMF .

Yield : 40–92% (higher yields with 6-iodo analogues) .

Grignard and Organometallic Reactions

This compound reacts with Grignard reagents to form C6-alkyl/aryl derivatives:

Example :

-

Reaction with phenylmagnesium bromide yields 6-phenylpurine.

Limitation : Lower efficiency compared to 6-iodopurines due to slower oxidative addition .

Thiolation

Treatment with thiols (e.g., benzyl thiol) produces 6-alkylthiopurines:

Conditions : K₂CO₃, DMF, 60°C .

Yield : 70–85% .

Methoxylation

Reaction with sodium methoxide replaces bromine with a methoxy group:

Conditions : NaOMe, CuBr (10 mol%), MeOH .

Yield : 65–75% .

Comparative Reactivity in Cross-Couplings

This compound shows variable efficiency depending on the catalytic system:

| Reaction Type | Catalyst | Relative Reactivity (vs. 6-Cl) | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Lower | |

| Negishi | Pd₂(dba)₃ | Higher | |

| Sonogashira | Pd/Cu | Moderate |

科学研究应用

6-Bromopurine is a purine derivative that has applications in various scientific research fields. Studies have explored its use in transition metal-catalyzed cross-coupling reactions, synthesis of antiproliferative compounds, and as a building block for creating kinase inhibitors .

Scientific Research Applications

- Cross-coupling reactions 6-iodopurine nucleosides have been identified as substrates for transition metal-catalyzed cross-coupling reactions . 6-bromopurine nucleosides have been found to be more reactive than their 6-chloro analogs in SNAr reactions with arylamines .

- Antiproliferative compounds 9-Alkylated-6-halogenated purines, including 6-bromopurines, exhibit inhibition of tumor cell proliferation .

- Kinase inhibitors 6-Bromopurine has been used in the design of new candidate CK2α inhibitors .

Case Studies

- SNAr reactions Véliz and Beal found that 6-bromopurine nucleosides displayed greater reactivity compared to their 6-chloro counterparts when undergoing SNAr reactions with arylamines .

- Antitumor activity A study on 9-Alkylated-6-halogenated and 2,6-dihalogenated purines revealed significant inhibition of tumor cell proliferation, with dichloro derivatives showing the most potency . One compound, tetrahydroquinoline 4c, demonstrated significant antiproliferative activity against tested cancer cells, with lower potency against non-cancerous fibroblasts, suggesting potential selectivity against cancer cells . This compound induced a high percentage of apoptosis (58%) after 24 hours of treatment in human breast cancer MCF-7 cells .

- Bromodomain Ligands The 2-amine-9H-purine scaffold was identified as a weak bromodomain template and was developed via iterative structure based design into a potent nanomolar ligand for the bromodomain of human BRD9 .

Data Tables

Table 1: Examples of 6-Halopurines in Cross-Coupling Reactions

Table 2: Antiproliferative Activity of 6-Halogenated Purines

作用机制

The mechanism of action of compound “6-bromo-1H-purine” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Modulating Receptors: Affecting receptor signaling pathways.

Altering Gene Expression: Influencing the expression of specific genes.

相似化合物的比较

Compound “6-bromo-1H-purine” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compound A: Known for its similar structure but different reactivity.

Compound B: Shares similar applications but has distinct physical properties.

Compound C: Exhibits comparable biological activity but varies in its mechanism of action.

属性

IUPAC Name |

6-bromo-1H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFGRDVWBZYNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC2=C(N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=NC=NC2=C(N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。